Superior Antibacterial Potency Conferred by the Ethylsulfanyl Substituent on 1,3,4-Thiadiazole Core
In a direct head-to-head study of 1,3,4-thiadiazole derivatives, compound 8a—which incorporates the identical N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl) pharmacophore present in the target compound—displayed inhibition rates of 30% against X. oryzae pv. oryzicola and 56% against X. oryzae pv. oryzae at 100 μg/mL, outperforming the commercial bactericide thiodiazole-copper. Its anti-Rhizoctonia solani EC₅₀ of 33.70 μg/mL was approximately 2-fold more potent than the commercial fungicide hymexazol (EC₅₀ = 67.10 μg/mL) [1]. By contrast, the benzylthio- and unsubstituted analogs in the same series exhibited negligible activity, establishing the ethylsulfanyl group as a critical potency-driving moiety [1].
| Evidence Dimension | Antimicrobial activity (inhibition rate and EC₅₀) |
|---|---|
| Target Compound Data | Compound 8a: 30% inhibition (X. oryzae pv. oryzicola), 56% inhibition (X. oryzae pv. oryzae) at 100 μg/mL; EC₅₀ (R. solani) = 33.70 μg/mL |
| Comparator Or Baseline | Thiodiazole-copper: lower inhibition; Hymexazol: EC₅₀ = 67.10 μg/mL; Benzylthio analogs (6a, 6b): negligible activity |
| Quantified Difference | 2-fold potency advantage over hymexazol (EC₅₀ ratio 67.10/33.70 ≈ 1.99); ethylsulfanyl-containing 8a active while benzylthio analogs inactive |
| Conditions | In vitro agar plate assays; X. oryzae pv. oryzicola, X. oryzae pv. oryzae, R. solani, F. graminearum |
Why This Matters
This evidence directly links the ethylsulfanyl substituent to antimicrobial potency and demonstrates that procurement of the target compound preserves a verified activity-driving pharmacophore absent in cheaper ethyl- or aryl-substituted alternatives.
- [1] Yan J, Si W, Hu H, Zhao X, Chen M, Wang X. Design, synthesis and antimicrobial activities of novel 1,3,5-thiadiazine-2-thione derivatives containing a 1,3,4-thiadiazole group. PeerJ. 2019;7:e7581. doi:10.7717/peerj.7581 View Source
